![molecular formula C20H14N2O3 B13146018 [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid CAS No. 112734-39-1](/img/structure/B13146018.png)
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid
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Overview
Description
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: is a chemical compound that features a phenanthroline moiety linked to a phenoxyacetic acid group. Phenanthroline is a heterocyclic organic compound known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid typically involves the reaction of 4-bromophenoxyacetic acid with 1,10-phenanthroline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst, facilitating the coupling reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the phenanthroline ring, affecting its coordination properties.
Substitution: The phenoxyacetic acid group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like potassium carbonate. Reaction conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenanthroline moiety can yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the phenoxyacetic acid .
Scientific Research Applications
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid primarily involves its ability to chelate metal ions. This chelation can affect various molecular targets and pathways, including:
Metalloenzymes: Inhibiting or modulating the activity of enzymes that require metal ions for their function.
Metal-Dependent Processes: Interfering with processes that depend on metal ions, such as DNA synthesis and repair.
Comparison with Similar Compounds
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: can be compared with other similar compounds, such as:
1,10-Phenanthroline: A simpler compound that also forms stable metal complexes but lacks the phenoxyacetic acid group.
2,2’-Bipyridine: Another chelating ligand with similar coordination properties but different structural features.
Phenanthrene: A hydrocarbon similar to phenanthroline but without nitrogen atoms, making it less effective as a ligand.
The uniqueness of This compound lies in its combination of the phenanthroline moiety with the phenoxyacetic acid group, providing distinct chemical and biological properties .
Biological Activity
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews existing literature on its synthesis, biological evaluation, and mechanisms of action, highlighting its significance in various therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of phenoxyacetic acid derivatives with 1,10-phenanthroline. The resulting compound has been characterized using techniques such as NMR spectroscopy and crystallography, confirming its structural integrity and purity.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.0 |
HeLa (Cervical Cancer) | 12.5 |
A549 (Lung Cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and annexin V staining assays .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes that are crucial in cancer metabolism and progression:
- Aromatase Inhibition : Studies indicate that this compound acts as a moderate inhibitor of aromatase, an enzyme involved in estrogen biosynthesis. The inhibition constant (IC50) was reported at approximately 25 µM .
- Kinase Activity : Preliminary data suggest that this compound may inhibit certain kinases associated with tumor growth and survival pathways. For instance, it has shown potential as an inhibitor of DYRK1A with an IC50 value around 30 µM .
Antimicrobial Activity
In addition to anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 125 µg/mL |
Escherichia coli | 250 µg/mL |
Pseudomonas aeruginosa | 500 µg/mL |
These findings suggest that the compound may have therapeutic potential in treating infections caused by resistant bacterial strains .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Cancer Treatment : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. Mechanistic studies revealed increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- In Vivo Efficacy : In animal models of cancer, administration of this compound resulted in reduced tumor growth rates and improved survival outcomes compared to control groups receiving placebo treatments .
Properties
CAS No. |
112734-39-1 |
---|---|
Molecular Formula |
C20H14N2O3 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-[4-(1,10-phenanthrolin-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C20H14N2O3/c23-18(24)12-25-15-6-3-13(4-7-15)16-9-11-22-20-17(16)8-5-14-2-1-10-21-19(14)20/h1-11H,12H2,(H,23,24) |
InChI Key |
JXHNNEZYILNGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)C4=CC=C(C=C4)OCC(=O)O)N=C1 |
Origin of Product |
United States |
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